1-(ethylsulfonyl)-4-(2-fluorobenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(ethylsulfonyl)-4-(2-fluorobenzyl)piperazine oxalate, also known as EFDP, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders. EFDP belongs to the class of piperazine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.
Mécanisme D'action
1-(ethylsulfonyl)-4-(2-fluorobenzyl)piperazine oxalate acts as a selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to increased activation of their respective receptors. This results in the modulation of several signaling pathways in the brain that are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in preclinical models. Studies have shown that this compound can increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased activation of their respective receptors. This results in the modulation of several signaling pathways in the brain that are involved in regulating mood and behavior. This compound has also been found to have anxiolytic and antidepressant effects in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(ethylsulfonyl)-4-(2-fluorobenzyl)piperazine oxalate has several advantages for lab experiments, including its selective inhibition of the reuptake of dopamine, norepinephrine, and serotonin, which makes it a promising candidate for drug development. However, this compound also has some limitations, including its potential to cause side effects such as nausea, vomiting, and dizziness. Further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Orientations Futures
There are several future directions for the study of 1-(ethylsulfonyl)-4-(2-fluorobenzyl)piperazine oxalate, including its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to determine the safety and efficacy of this compound in clinical trials. Additionally, studies are needed to determine the optimal dosage and administration route for this compound. Further research is also needed to determine the long-term effects of this compound on the brain and its potential to cause addiction or dependence.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-4-(2-fluorobenzyl)piperazine oxalate has been studied extensively in preclinical models for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. The compound has been found to have a unique mechanism of action that involves the modulation of several neurotransmitter systems in the brain. Studies have shown that this compound can increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are known to play a crucial role in regulating mood and behavior.
Propriétés
IUPAC Name |
1-ethylsulfonyl-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S.C2H2O4/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14;3-1(4)2(5)6/h3-6H,2,7-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKAWSYKVKPPBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.